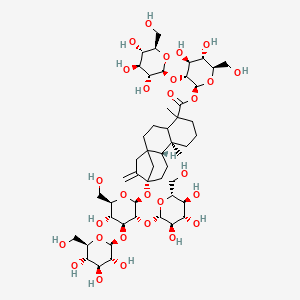

RebaudiosideD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rebaudioside D is a natural non-caloric sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness, which is approximately 350 times sweeter than sucrose . Rebaudioside D has gained significant attention due to its zero-calorie content and pleasant taste profile, making it a popular alternative to traditional sugar.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rebaudioside D can be synthesized from Rebaudioside A through enzymatic glycosylation. The process involves the use of glycosyltransferase enzymes, such as UGT91D2, which catalyze the transfer of glucose molecules to Rebaudioside A, converting it into Rebaudioside D . The reaction typically occurs in a buffered solution at a pH of 8.0, with the presence of uridine diphosphate glucose and manganese chloride as cofactors .

Industrial Production Methods

Industrial production of Rebaudioside D often involves the use of recombinant microorganisms engineered to express the necessary glycosyltransferase enzymes. These microorganisms are incubated with a starting composition containing Rebaudioside A or stevioside, leading to the production of Rebaudioside D . The process is optimized for high yield and efficiency, with purification steps to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Rebaudioside D primarily undergoes glycosylation reactions, where glucose molecules are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved, resulting in the formation of simpler sugars and steviol .

Common Reagents and Conditions

The glycosylation reactions typically require glycosyltransferase enzymes, uridine diphosphate glucose, and manganese chloride. The reactions are carried out in buffered solutions at specific pH levels, usually around pH 8.0 .

Major Products Formed

The major product formed from the glycosylation of Rebaudioside A is Rebaudioside D. Hydrolysis reactions can lead to the formation of steviol and other simpler sugars .

Aplicaciones Científicas De Investigación

Rebaudioside D has a wide range of scientific research applications:

Mecanismo De Acción

Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongueWhen Rebaudioside D binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, Rebaudioside D is not metabolized by the human body, which contributes to its zero-calorie property .

Comparación Con Compuestos Similares

Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Similar compounds include:

Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.

Rebaudioside A: Known for its high sweetness intensity but with a more pronounced bitter aftertaste compared to Rebaudioside D.

Rebaudioside M: A steviol glycoside with a sweetness profile similar to Rebaudioside D but with a different glycosylation pattern.

Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for many applications .

Propiedades

Fórmula molecular |

C50H80O28 |

|---|---|

Peso molecular |

1129.2 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |

Clave InChI |

RPYRMTHVSUWHSV-FXDZHNGDSA-N |

SMILES isomérico |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)

![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)